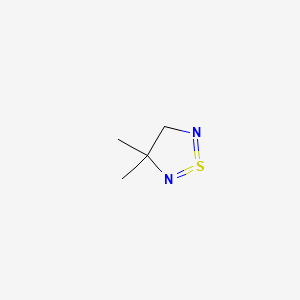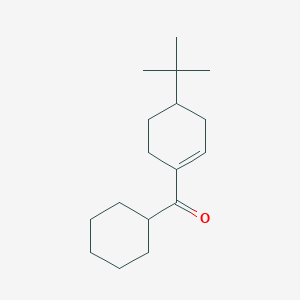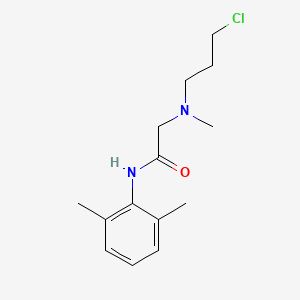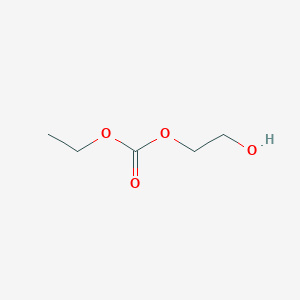
Bis(trimethylsilyl) benzoylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl) benzoylphosphonate is an organophosphorus compound that features a benzoyl group attached to a phosphonate moiety, which is further substituted with two trimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl) benzoylphosphonate can be synthesized through the reaction of benzoyl chloride with trimethylsilyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency. The general reaction scheme is as follows:
Benzoyl chloride+Trimethylsilyl phosphite→Bis(trimethylsilyl) benzoylphosphonate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl) benzoylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Phosphine compounds.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Bis(trimethylsilyl) benzoylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which bis(trimethylsilyl) benzoylphosphonate exerts its effects involves the interaction of its phosphonate moiety with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its incorporation into larger molecular structures. The benzoyl group can participate in various chemical reactions, further expanding the compound’s utility.
Comparison with Similar Compounds
Similar Compounds
N,O-Bis(trimethylsilyl)trifluoroacetamide: Another silylated compound used in derivatization reactions.
Tris(trimethylsilyl)silane: A radical-based reagent used in organic synthesis.
Bis(trimethylsilyl)acetamide: Used as a silylation reagent in various chemical reactions.
Uniqueness
Bis(trimethylsilyl) benzoylphosphonate is unique due to the presence of both a benzoyl group and a phosphonate moiety, which confer distinct chemical properties and reactivity. The trimethylsilyl groups enhance its stability and solubility, making it a versatile reagent in organic synthesis and materials science.
Properties
CAS No. |
33876-85-6 |
|---|---|
Molecular Formula |
C13H23O4PSi2 |
Molecular Weight |
330.46 g/mol |
IUPAC Name |
bis(trimethylsilyloxy)phosphoryl-phenylmethanone |
InChI |
InChI=1S/C13H23O4PSi2/c1-19(2,3)16-18(15,17-20(4,5)6)13(14)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI Key |
CKEKKQYKHFUMKT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(=O)(C(=O)C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


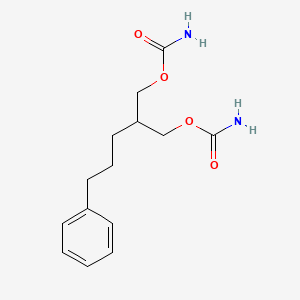


![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
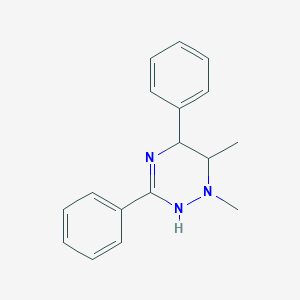
![4-[2-(4-Pentylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14689669.png)
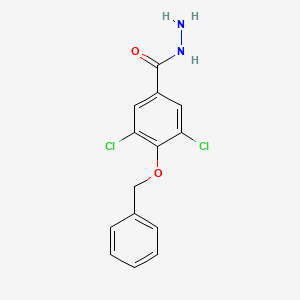
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)
